3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone
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Overview
Description
3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and catalyst recycling are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to modulation of enzymatic activity and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenyl)-3’-methylpropiophenone
- 3-(2,4-Dimethylphenyl)-3’-chloropropiophenone
- 3-(2,4-Dimethylphenyl)-3’-bromopropiophenone
Uniqueness
3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-6-7-14(13(2)10-12)8-9-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAHLYBIMSEICF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644696 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-32-6 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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